molecular formula C19H19BrN2OS B1455211 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide CAS No. 1365961-81-4

2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Cat. No. B1455211
M. Wt: 403.3 g/mol
InChI Key: HPIWSYWEXSCXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide, also known as 2-Bromo-N-butyl-3-cyano-6-phenyl-1,4,5,6,7-tetrahydrobenzothien-2-amine, is a small molecule compound that has been shown to have a variety of applications in scientific research. This compound has been used for a wide range of studies, including drug metabolism, enzyme inhibition, and protein binding.

Scientific Research Applications

2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide has been used in a variety of scientific research applications. This compound has been used as a substrate in studies of drug metabolism, as an inhibitor of enzymes, and as a binding partner for proteins. In addition, this compound has been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in studies of the structure and function of proteins.

Mechanism Of Action

The mechanism of action of 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is not well understood. However, it is believed that this compound binds to proteins, enzymes, and other molecules in the body, altering their structure and function. This binding can lead to changes in the activity of the target molecule, resulting in a variety of physiological and biochemical effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide are not well understood. However, this compound has been shown to inhibit the activity of certain enzymes, alter the structure and function of proteins, and bind to other molecules in the body. These effects can lead to changes in the activity of the target molecule, resulting in a variety of biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has a wide range of applications in scientific research. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. This compound is toxic, and it is not suitable for use in experiments involving living organisms.

Future Directions

There are several potential future directions for research with 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide. This compound could be used to investigate the mechanism of action of drugs, to study the structure and function of proteins, and to explore the pharmacokinetics and pharmacodynamics of drugs. In addition, this compound could be used to study the effects of enzyme inhibition and protein binding, as well as to investigate the biochemical and physiological effects of other small molecule compounds.

properties

IUPAC Name

2-bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2OS/c1-2-16(20)18(23)22-19-15(11-21)14-9-8-13(10-17(14)24-19)12-6-4-3-5-7-12/h3-7,13,16H,2,8-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIWSYWEXSCXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.